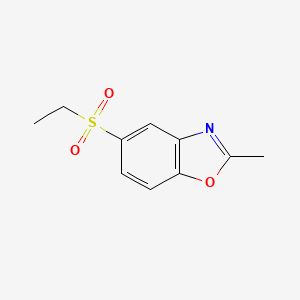

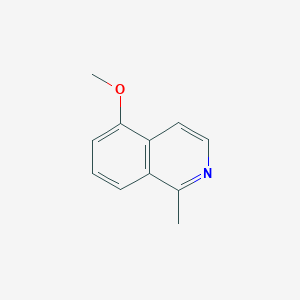

2-Benzyloxy-3-nitrophenylamine hydrochloride

Overview

Description

Scientific Research Applications

Corrosion Inhibition

A study by Kalia et al. (2020) on oxadiazole derivatives, which are structurally related to 2-benzyloxy-3-nitrophenylamine hydrochloride, demonstrated their potential as corrosion inhibitors. The derivatives were tested on mild steel in hydrochloric acid solution, showing high inhibition efficiency. This suggests that similar compounds, including 2-benzyloxy-3-nitrophenylamine hydrochloride, might be effective in corrosion control applications (Kalia et al., 2020).

Non-Linear Optical Properties

Singh et al. (2012) synthesized new chalcones, including compounds with structures similar to 2-benzyloxy-3-nitrophenylamine hydrochloride, and investigated their non-linear optical properties. These findings indicate that 2-benzyloxy-3-nitrophenylamine hydrochloride may possess significant non-linear optical responses, potentially useful in optical and electronic applications (Singh et al., 2012).

Synthesis of Benzoxazolones

Ram and Soni (2013) described a method for synthesizing benzoxazolones, a pharmacophore in various biological compounds, starting from nitroarenes. Given the structural similarity, 2-benzyloxy-3-nitrophenylamine hydrochloride could potentially be used in the synthesis of benzoxazolones, contributing to pharmaceutical research (Ram & Soni, 2013).

Hypoxia-targeted Compounds

Papadopoulou et al. (2006) synthesized multifluorinated nitroimidazole-based compounds, structurally related to 2-benzyloxy-3-nitrophenylamine hydrochloride, as probes for measuring tumor hypoxia. This indicates the potential of 2-benzyloxy-3-nitrophenylamine hydrochloride in developing non-invasive probes for cancer research (Papadopoulou et al., 2006).

Synthesis of Antileukemic Compounds

Research by Denny et al. (1976) on the synthesis of a compound with antileukemic properties involved the use of nitrophenylamine derivatives. This suggests that 2-benzyloxy-3-nitrophenylamine hydrochloride could be useful in synthesizing new antileukemic agents (Denny et al., 1976).

Mechanism of Action

Target of Action

Based on its structural similarity to other phenylamine compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

Phenylamine compounds often act as nucleophiles, reacting with electrophiles in biochemical reactions . The nitrogen atom in the amine group can form a bond with a carbon atom in another molecule, leading to the formation of new compounds .

Biochemical Pathways

Phenylamine compounds are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of the nitrogen atom in the amine group with carbon atoms in other molecules, leading to changes in molecular structure .

Result of Action

The formation of new compounds through the interaction of the amine group with other molecules could potentially lead to various biochemical effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the reactivity and stability of phenylamine compounds .

properties

IUPAC Name |

3-nitro-2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3.ClH/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10;/h1-8H,9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOYEKFAXAMAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-nitrophenylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)